6-Ethenyl-3-iodo-1H-indazole
Description
Properties
Molecular Formula |
C9H7IN2 |
|---|---|
Molecular Weight |
270.07 g/mol |
IUPAC Name |
6-ethenyl-3-iodo-2H-indazole |
InChI |
InChI=1S/C9H7IN2/c1-2-6-3-4-7-8(5-6)11-12-9(7)10/h2-5H,1H2,(H,11,12) |
InChI Key |
OQBUWVZVEPNQBT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC2=NNC(=C2C=C1)I |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of 3-Iodo-6-nitro-1H-indazole (Precursor)
According to WO2006048745A1, the iodination at the 3-position can be achieved by reacting 6-nitroindazole with iodine in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). This reaction proceeds under mild conditions, typically at room temperature for 3 hours, yielding 3-iodo-6-nitro-1H-indazole as an intermediate.
-
- 6-Nitroindazole
- Iodine (I2), 1.5 equivalents
- Potassium carbonate (K2CO3), 2 equivalents
- DMF as solvent
- Room temperature, 3 hours
Step 2: Functionalization of the 6-Position with an Ethenyl Group
The installation of the ethenyl substituent at the 6-position is commonly performed via a Heck coupling reaction between the 3-iodo-6-nitro-1H-indazole intermediate and an appropriate vinyl derivative.
- Typical Heck Reaction Conditions:
- Catalyst: Palladium(II) acetate (Pd(OAc)2)
- Ligand: Tri-o-tolylphosphine
- Base: N,N-diisopropylethylamine
- Solvent: DMF
- Temperature: Elevated, often reflux or 80–120 °C
- Time: Several hours until completion
This reaction couples the vinyl group to the 6-position, replacing the nitro group after further transformations if necessary.
Alternative Route: Direct Iodination of 6-Bromo-1H-indazole Followed by Vinylation
Another synthetic route involves:
- Starting from 6-bromo-1H-indazole.
- Iodinating at the 3-position using iodine and base (KOH) in DMF at room temperature for 3 hours, yielding 6-bromo-3-iodo-1H-indazole in ~71% yield.
- Subsequent Suzuki or Heck coupling reactions to replace the 6-bromo substituent with an ethenyl group.
This method provides an alternative pathway to install the ethenyl group at the 6-position after iodination at the 3-position.
Synthesis of 6-Iodo-1H-indazole as a Key Intermediate
The preparation of 6-iodo-1H-indazole, a closely related compound, involves copper(I)-catalyzed iodination of 6-bromo-1H-indazole with potassium iodide in 1,4-dioxane under reflux for 48 hours. This method uses tetrabutylammonium iodide as a phase transfer catalyst and N,N-dimethylethylenediamine as a ligand for copper(I).
-
- 6-Bromo-1H-indazole (5 g scale)
- Potassium iodide (13.38 g)
- Copper(I) iodide (0.51 g)
- Tetrabutylammonium iodide (0.2 g)
- N,N-dimethylethylenediamine (0.47 g)
- 1,4-Dioxane (50 mL)
- Reflux for 48 hours
-
- Filtration and washing with 1,4-dioxane
- Concentration of filtrate
- Extraction with ethyl acetate
- Washing organic phase with aqueous ammonia
- Recrystallization from acetonitrile
Yield: Approximately 85% of 6-iodo-1H-indazole.
This intermediate can be further functionalized at the 3-position or 6-position as needed.
Summary Table of Key Preparation Steps and Conditions
Analytical and Purification Considerations
- Filtration and washing steps are critical to remove inorganic salts and catalysts.
- Organic layer washing with aqueous ammonia helps remove acidic impurities.
- Recrystallization from solvents such as acetonitrile ensures high purity.
- Reaction monitoring is typically done by thin-layer chromatography (TLC) or HPLC.
- Characterization includes NMR spectroscopy, mass spectrometry, and melting point determination.
Scientific Research Applications
6-Ethenyl-3-iodo-1H-indazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Ethenyl-3-iodo-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the iodine atom can enhance its binding affinity to certain targets, while the ethenyl group can participate in covalent bonding or other interactions . The exact pathways involved can vary, but they often include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Indazole Derivatives
Key Findings:
Substituent Effects on Reactivity and Applications Iodine Substitution: The presence of iodine at position 3 (as in 6-Ethenyl-3-iodo-1H-indazole and 3-Iodo-6-methoxy-1H-indazole) introduces steric bulk and electron-withdrawing effects, which may enhance stability and facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization . Ethenyl vs. Ethylthio Functionalization: The ethylthio group in 6-[(Ethylthio)methyl]-1H-indazole demonstrates the utility of sulfur-containing substituents in modulating lipophilicity and bioavailability, though its synthesis requires harsh bromination conditions (33% HBr in acetic acid) .
Applications
- Iodinated indazoles (e.g., 6-Iodo-1H-indazole) are frequently employed as intermediates in pharmaceuticals and agrochemicals due to iodine’s role as a leaving group in nucleophilic aromatic substitution .
- Methoxy-substituted derivatives (e.g., 3-Iodo-6-methoxy-1H-indazole) are hypothesized to exhibit enhanced binding affinity in kinase inhibition, leveraging the electron-donating methoxy group for hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
